3-Fluoro-4,4'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131-30-2 |
|---|---|
Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17g/mol |
IUPAC Name |
3-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H |
InChI Key |
FOMVPQHAAWLPMH-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4,4 Bipyridine
Precursor Synthesis and Derivatization Strategies
The foundation of any successful synthesis of 3-Fluoro-4,4'-bipyridine lies in the efficient preparation of its constituent pyridine (B92270) precursors. This involves both the synthesis of halogenated pyridines that will ultimately form the bipyridine backbone and the specific introduction of the fluorine substituent.
Preparation of Halogenated Pyridine Building Blocks
Halogenated pyridines are critical starting materials for the various cross-coupling reactions used to form bipyridines. The synthesis of these building blocks can be achieved through several established methods. Polyhalogenated 4,4′-bipyridines, for instance, can be conveniently synthesized in a single step from dihalopyridine precursors. acs.org A common strategy involves the ortho-lithiation of a dihalopyridine, such as 2-chloro-5-bromopyridine, using a strong base like lithium diisopropylamide (LDA), which then facilitates a dimerization process to form the halogenated 4,4'-bipyridine (B149096) core. acs.orgresearchgate.net
The choice of halogen (iodide, bromide, or chloride) is significant, as it influences reactivity in subsequent coupling steps. Aromatic iodides are generally more reactive than bromides and chlorides in Negishi coupling, though bromides are most commonly employed due to their accessibility and stability. orgsyn.orgorgsyn.org The preparation of these precursors often starts from commercially available and more accessible pyridyl halides. orgsyn.orgorgsyn.org For the synthesis of this compound, a key precursor would be a 4-halo-3-fluoropyridine or a 4-halopyridine that will be coupled with a fluorinated partner.
| Precursor Type | Synthetic Approach | Base/Reagent | Notes |
| Polyhalogenated 4,4'-Bipyridines | Dimerization of Dihalopyridines | Lithium Diisopropylamide (LDA) | A single-step method starting from dihalopyridines. acs.orgresearchgate.net |
| Pyridyl Zinc Halides | Transmetallation or Direct Reaction | Pyridyl Lithium or Active Zinc (Zn*) | Used in Negishi coupling; halides can be Cl, Br, or I. orgsyn.orgorgsyn.org |
| Pyridylboronic Acids/Esters | Various | N/A | Key reagents for Suzuki-Miyaura coupling; 3- and 4-pyridylboronic acids are stable and effective. mdpi.com |
Introduction of Fluorine onto Pyridine Rings
The regioselective installation of a fluorine atom onto a pyridine ring is a formidable challenge in synthetic chemistry, yet several modern methods have been developed to address it. For the specific synthesis of this compound, achieving fluorination at the C3-position is paramount.
One highly effective strategy for 3-selective pyridine fluorination involves the use of ring-opened Zincke imine intermediates. acs.org In this approach, the pyridine ring is activated and opened to form a Zincke imine, which then undergoes regioselective C–F bond formation with an electrophilic fluorinating reagent. Subsequent ring-closing regenerates the aromatic pyridine, now with a fluorine atom at the desired 3-position. acs.org This method is notable for its tolerance of various functional groups, making it suitable for late-stage fluorination of complex molecules. acs.org
Other direct C-H fluorination techniques exist, though their regioselectivity may not always favor the 3-position. Methods include:
Metal-free C-H fluorination using N-Fluorobenzenesulfonimide, which is effective for the late-stage fluorination of pyridylic C-H bonds, typically at the 2- and 4-positions. wiley.com
Oxidative fluorination using transition metal salts (e.g., nickel, cobalt, silver). researchgate.net Chemical fluorination with these reagents often yields 2-fluoropyridine, while electrochemical methods can produce either 2-fluoro- or 3-fluoropyridine (B146971) depending on the catalyst used. researchgate.net
Fluorination with Silver(II) fluoride (B91410) (AgF2) provides a safe and broadly applicable method for site-selective fluorination, but it shows exclusive selectivity for the position adjacent to the nitrogen (the 2-position). researchgate.netnih.gov
Given the regioselectivity challenges, an alternative route involves starting with a pre-fluorinated building block, such as 3-fluoropyridine, and subsequently introducing a halogen at the 4-position to prepare it for cross-coupling.
| Fluorination Method | Reagent | Selectivity | Key Features |
| Zincke Imine Intermediates | Electrophilic Fluorinating Reagents | C3-Position | Tolerates a wide range of functional groups; suitable for late-stage fluorination. acs.org |
| Direct Pyridylic C-H Fluorination | N-Fluorobenzenesulfonimide | C2- and C4-Positions | A robust, metal-free method with high functional group tolerance. wiley.com |
| Oxidative Fluorination | High-Oxidation-State Transition Metals (Ni, Co, Ag) | C2- or C3-Position | Regioselectivity depends on whether the process is chemical or electrochemical. researchgate.net |
| Direct C-H Fluorination | Silver(II) fluoride (AgF2) | C2-Position | Occurs at ambient temperature with exclusive selectivity for the position alpha to nitrogen. researchgate.netnih.gov |
Cross-Coupling Approaches for Bipyridine Formation
The pivotal step in constructing the 4,4'-bipyridine framework is the formation of the C-C bond linking the two pyridine rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for forming C(sp²)–C(sp²) bonds, making it ideal for bipyridine synthesis. mdpi.com The reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comnih.gov The mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents contribute to its popularity. mdpi.comnih.gov
To synthesize this compound, a viable Suzuki-Miyaura strategy would couple 3-fluoro-4-halopyridine with 4-pyridylboronic acid or, alternatively, 4-halopyridine with 3-fluoro-4-pyridylboronic acid . The stability of 3- and 4-pyridylboronic acids makes them particularly useful for these syntheses. mdpi.com
| Catalyst | Base | Solvent | Notes |
| Palladium(II) hydroxide | - | Ethanol | Used for the synthesis of biaryl analogs under moderate conditions. nih.gov |
| Palladium tetrakis(triphenylphosphine) | Potassium carbonate | Toluene/Ethanol | A common system for coupling aryl halides and boronates. mdpi.com |
| Nickel(II) sulfate (B86663) / 2,2'-bipyridine (B1663995) | Potassium carbonate | Water | Demonstrates a green chemistry approach, avoiding harmful organic solvents. acs.org |
| Imidazolium (B1220033) salt-ligated Palladium | - | - | Provides a very high turnover number, enhancing catalyst efficiency. mdpi.com |
Negishi and Stille Coupling Applications
While the Suzuki-Miyaura coupling is prevalent, Negishi and Stille couplings offer powerful alternatives for bipyridine synthesis. orgsyn.orgmdpi.com
The Stille coupling utilizes organotin reagents (stannanes) coupled with organic halides, catalyzed by palladium. mdpi.com It is highly reactive and can succeed where other methods fail. mdpi.compreprints.org However, a significant drawback is the high toxicity of the organotin compounds. orgsyn.orgmdpi.com Various 2,2'-bipyridines have been prepared using Stille-type cross-coupling, often employing catalysts like PdCl₂(PPh₃)₂. mdpi.comresearchgate.net
The Negishi coupling reaction joins organozinc compounds with organic halides or triflates, also catalyzed by palladium or nickel. wikipedia.org It is a powerful tool for preparing bipyridines, valued for its high yields, mild conditions, and excellent tolerance of various functional groups (e.g., esters, nitriles, amides). orgsyn.orgorgsyn.org The required pyridyl zinc halides can be readily prepared, making this an accessible route for constructing complex bipyridine structures. orgsyn.orgorgsyn.org Fluoro-substituted reagents are typically inert, meaning the fluorine atom on the pyridine ring would be well-tolerated during the coupling step. orgsyn.orgorgsyn.org
| Coupling Method | Organometallic Reagent | Catalyst System (Examples) | Advantages & Disadvantages |
| Stille Coupling | Organotin (Stannane) | PdCl₂(PPh₃)₂, Cyclopalladated ferrocenylimine/CuI mdpi.com | Adv: High reactivity. mdpi.compreprints.orgDisadv: High toxicity of tin reagents. orgsyn.org |
| Negishi Coupling | Organozinc | Pd(PPh₃)₄, Pd(dba)₂/XPhos orgsyn.orgmdpi.com | Adv: High yield, mild conditions, excellent functional group tolerance. orgsyn.orgorgsyn.orgDisadv: Requires preparation of organozinc reagents. |
Ullmann Coupling Methodologies
The classic Ullmann reaction is the copper-mediated homocoupling of aryl halides to produce symmetrical biaryl compounds. organic-chemistry.org This method is particularly well-suited for synthesizing symmetrical 4,4'-bipyridines. The synthesis of this compound could be envisioned via the homocoupling of a 3-fluoro-4-halopyridine precursor. The reaction is typically carried out by heating the aryl halide with an excess of copper powder at high temperatures. mdpi.comorganic-chemistry.org
While the traditional method requires harsh conditions, modern variations have been developed. For instance, a bimetallic system using stoichiometric copper powder with a catalytic amount of a palladium salt, such as Pd(OAc)₂, allows the reaction to proceed under milder conditions with good yields and functional group tolerance. mdpi.compreprints.org An Ullmann coupling was notably used in the synthesis of 3,3′-dinitro-4,4′-bipyridine from 4-chloro-3-nitropyridine, a reaction that serves as a close precedent for producing substituted 4,4'-bipyridines. nie.edu.sg
Direct C-H Functionalization and Fluorination Strategies
The synthesis of fluorinated pyridines, including this compound, increasingly relies on direct C-H functionalization, a strategy that streamlines synthesis by avoiding the need for pre-functionalized starting materials. acs.org This approach is particularly valuable as it reduces step-count and chemical waste. acs.org However, the direct nucleophilic fluorination of electron-rich pyridine rings presents a significant challenge, especially at the meta-position. rsc.org
To overcome these challenges, several advanced strategies have been developed:
Pyridine N-Oxide Activation : A novel approach involves the activation of the pyridine ring through N-oxidation. The use of a pyridine N-oxide precursor facilitates direct nucleophilic fluorination at the meta-position, a transformation that is otherwise difficult. For example, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide successfully yields 3-fluoro-4-nitropyridine (B80604) N-oxide at room temperature, which can then be converted to the corresponding aminopyridine. rsc.org This method represents a significant advance in the synthesis of meta-fluorinated pyridines. rsc.org
Photoredox Catalysis : Visible-light photoredox catalysis offers another powerful route. One such method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex like fac-Ir(ppy)₃ under blue LED irradiation. acs.org This reaction forms a diketone intermediate which, through a subsequent one-pot condensation with ammonium (B1175870) acetate (B1210297), cyclizes to form the desired 3-fluoropyridine core. acs.org
Transition-Metal-Catalyzed C-H Activation : Catalytic systems employing transition metals such as palladium, rhodium, or cobalt are instrumental in activating C-H bonds for functionalization. acs.orgmdpi.com These reactions often utilize directing groups covalently linked to the substrate to control regioselectivity by increasing the local concentration of the catalyst near the target C-H bond. acs.org For instance, photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis has been shown to be a highly selective method for C-H arylation, which can be adapted for constructing bipyridine skeletons. nih.gov
Radical Fluorination : Radical-based fluorination provides an alternative mechanistic pathway. researchgate.net These reactions can be initiated through various means, including photoredox catalysis, to generate fluorine radicals that can functionalize aromatic C-H bonds. researchgate.netnih.gov Electrophilic fluorinating agents like Selectfluor® are commonly used in these transformations. scientificupdate.com
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and regioselectivity in the synthesis of this compound and related structures is critically dependent on the meticulous optimization of reaction conditions. acs.org Systematic studies often involve screening various catalysts, ligands, solvents, and temperature profiles.
A case study in optimization is the one-pot synthesis of 3-fluoropyridines from ketone intermediates. acs.org The cyclization step was found to be highly sensitive to the reaction environment. The optimal conditions were determined to be the use of excess ammonium acetate at 120 °C in dimethylformamide (DMF), which afforded a near-quantitative yield of the cyclized product. acs.org In contrast, reactions in acetonitrile (B52724) (MeCN) or at lower temperatures were significantly less efficient. acs.org
| Entry | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AcONH₄ (1.3), K₂CO₃ (2.5) | MeCN | 80 | 2 | <5 |
| 2 | AcONH₄ (2.5), K₂CO₃ (4) | DMF | 80 | 2 | 55 |
| 3 | AcONH₄ (6) | DMF | 120 | 3 | 98 |
In another example involving a molybdenum-catalyzed reaction, the choice of ligand was crucial for both reactivity and selectivity. researchgate.net While simple bipyridine ligands were effective, substituted phenanthroline ligands also provided the product with good selectivity. researchgate.net The study demonstrated that both the molybdenum catalyst and the ligand were essential for the reaction to proceed and that reducing the catalyst loading from 5 mol% to 2.5 mol% led to a significant drop in the isolated yield from 92% to 68%. researchgate.net
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Mo(CO)₆ | L1 (1,10-phenanthroline) | Toluene | 92 |
| 6 | Mo(CO)₆ | L6 (bipyridine backbone) | Toluene | 94 |
| 7 | Mo(CO)₆ | L7 (bipyridine backbone) | Toluene | 93 |
| 16 | Mo(CO)₆ (2.5 mol%) | L1 (1,10-phenanthroline) | Toluene | 68 |
| 17 | None | L1 (1,10-phenanthroline) | Toluene | 0 |
| 18 | Mo(CO)₆ | None | Toluene | 0 |
Purification and Isolation Techniques for Advanced Intermediates
The successful synthesis of this compound and its precursors necessitates effective purification and isolation techniques to ensure the high purity of advanced intermediates.
Standard laboratory purification methods are widely employed. These include:
Flash Chromatography : This is a common technique for purifying crude reaction mixtures. For example, the purification of 3-fluoropyridine derivatives has been achieved using a hexane/EtOAc solvent system. acs.org
Preparative High-Performance Liquid Chromatography (HPLC) : For more challenging separations or to achieve higher purity, preparative HPLC is utilized. acs.org
In addition to these standard methods, more specialized techniques are sometimes required:
Derivatization for Isolation : Volatile products can be difficult to isolate. A useful strategy is to convert them into less volatile derivatives. For instance, some piperidine (B6355638) products have been derivatized to their trifluoroacetamide (B147638) forms using trifluoroacetic anhydride (B1165640) (TFAA) to enable straightforward isolation. scientificupdate.comnih.gov Similarly, (Boc)₂O can be used as a trapping agent to facilitate the purification of amine intermediates. nih.gov
Supercritical Fluid Chromatography (SFC) : This technique is particularly useful for chiral separations, where it can be used to upgrade the optical purity of a product to >99% enantiomeric excess. scientificupdate.com
Use of Scavenger Resins/Agents : In some catalytic processes, side products can inhibit the catalyst. For example, fluoride ions formed as a byproduct were found to stall a reaction. scientificupdate.com The addition of titanium(IV) isopropoxide as a scavenger to sequester the inhibitory fluoride ions proved crucial for driving the reaction to completion. scientificupdate.com
Reactivity and Derivatization Strategies of 3 Fluoro 4,4 Bipyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) rings significantly influences the feasibility and outcome of aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine rings in 3-Fluoro-4,4'-bipyridine are activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom lowers the electron density of the ring, facilitating attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). stackexchange.com In an SNAr mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. libretexts.org The subsequent departure of a leaving group restores aromaticity.
For nucleophilic attack on the fluorinated ring of this compound, the intermediate's negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C6 positions, which provides significant stabilization. stackexchange.com The presence of a good leaving group, such as a nitro or halo group, at these positions makes SNAr reactions particularly efficient. nih.govresearchgate.net It is also conceivable for the fluorine atom at the C3 position to be displaced by a strong nucleophile under forcing conditions, although substitution at the activated ortho/para positions is generally more favorable. A general strategy to access functionalized bipyridines involves using cationically charged trimethylammonium groups as leaving groups, which allows for mild reaction conditions to form C-O, C-S, and C-F bonds. acs.org
Electrophilic Aromatic Substitution (SEAr)
In contrast, electrophilic aromatic substitution (SEAr) on this compound is challenging. The pyridine nitrogen atom deactivates the ring towards attack by electrophiles due to its electron-withdrawing nature. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the nitrogen atom can be protonated or coordinate with a Lewis acid catalyst. wikipedia.orgyoutube.com This creates a positive charge on the nitrogen, further deactivating the ring and making electrophilic attack extremely difficult. wikipedia.org
A common strategy to overcome this low reactivity is to first perform an N-oxidation of the pyridine ring. wikipedia.org The resulting pyridine N-oxide is more amenable to electrophilic substitution. The N-oxide group is electron-donating through resonance, activating the ring, particularly at the C4 (para) position. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. wikipedia.orgrsc.org
| Reaction Type | Reactivity of Pyridine Ring | Key Influencing Factors | Typical Conditions | Activation Strategy |
|---|---|---|---|---|
| Nucleophilic (SNAr) | Activated | Electron-withdrawing groups (e.g., -NO2, Halogens); Position of attack (ortho/para favored) stackexchange.com | Strong nucleophile (e.g., RO-, RS-, F-), often with heat libretexts.orgnih.gov | Presence of good leaving group |
| Electrophilic (SEAr) | Deactivated | Electron-donating groups; Ring position | Strong electrophile and acid catalyst (e.g., HNO3/H2SO4) youtube.commasterorganicchemistry.com | Conversion to Pyridine N-Oxide wikipedia.orgrsc.org |
Metal-Catalyzed Functionalization and Transformations
Transition metal-catalyzed reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are widely used for the synthesis and functionalization of bipyridine scaffolds. nih.gov These reactions typically involve the coupling of a halo- or triflyloxy-substituted bipyridine with an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds). For this compound, these methods could be applied to introduce substituents at various positions, provided a suitable leaving group is present on the ring. For instance, a bromo- or iodo-substituted analog of this compound could readily participate in such coupling reactions.
More recent advancements focus on the direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. rsc.org Palladium, rhodium, and iridium catalysts are often employed to activate C-H bonds, allowing for the direct introduction of aryl, alkyl, or other functional groups. Given the different electronic environments of the C-H bonds in this compound, regioselective functionalization could potentially be achieved by tuning the catalyst and reaction conditions.
Furthermore, metal-catalyzed reactions are crucial for introducing fluorinated moieties. nih.gov While this compound is already fluorinated, these methods are relevant for synthesizing more complex fluorinated derivatives. For example, palladium-catalyzed trifluoromethylation of an aryl halide precursor could be used to install a CF₃ group onto the bipyridine core. beilstein-journals.org
| Reaction Name | Metal Catalyst | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Palladium (Pd) | Aryl/Vinyl Halide/Triflate + Organoboron Compound nih.gov | C-C |
| Stille Coupling | Palladium (Pd) | Aryl/Vinyl Halide/Triflate + Organotin Compound nih.gov | C-C |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Aryl/Vinyl Halide/Triflate + Organozinc Compound nih.gov | C-C |
| C-H Arylation | Palladium (Pd), Rhodium (Rh) | Aryl C-H bond + Aryl Halide rsc.org | C-C |
| Trifluoromethylation | Palladium (Pd), Copper (Cu) | Aryl Halide + CF3 source beilstein-journals.org | C-CF3 |
N-Oxidation and Quaternization Processes at Nitrogen Centers
The lone pairs on the nitrogen atoms of this compound are key sites for chemical modification through oxidation and alkylation.
N-Oxidation
Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), leads to the formation of the corresponding N-oxide. It is possible to form the mono-N-oxide or the di-N-oxide, depending on the stoichiometry of the oxidant used. As mentioned previously, N-oxidation is a valuable strategy for modulating the reactivity of the pyridine ring. rsc.orgnih.gov The N-oxide group alters the electronic distribution, making the ring more susceptible to certain electrophilic and nucleophilic substitutions. google.com
Quaternization
The nitrogen atoms can also act as nucleophiles, reacting with alkyl halides or other electrophiles in a process known as quaternization (the Menshutkin reaction). mdpi.comosti.gov This reaction results in the formation of quaternary pyridinium salts. In the case of this compound, mono- or di-quaternization is possible. The resulting positively charged species are structurally related to viologens, which are well-known for their redox activity and electrochromic properties. nih.gov The quaternization significantly increases the polarity and water solubility of the molecule and further activates the pyridine ring towards nucleophilic attack. The reaction rate is influenced by the solvent, with polar aprotic solvents generally being favored. semanticscholar.org
Radical Chemistry and Electron Transfer Reactions
The 4,4'-bipyridine (B149096) framework is redox-active and can participate in a variety of radical and electron transfer processes.
The bipyridine system can readily accept electrons to form a stable radical anion (one-electron reduction) and a dianion (two-electron reduction). acs.orgresearchgate.net These reduced species are often highly colored. The reduction potential of this compound would be influenced by the electron-withdrawing fluorine atom, likely making it easier to reduce compared to the parent 4,4'-bipyridine. This redox activity is central to the function of viologens as electron mediators.
The compound can also undergo homolytic aromatic substitution reactions. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.gov This provides a direct method for the alkylation of the electron-deficient rings of this compound. N-methoxypyridinium salts have shown remarkable reactivity towards radicals, providing an efficient pathway for radical chain reactions under neutral conditions. nih.gov
Furthermore, bipyridine derivatives are fundamental ligands in photoredox catalysis and coordination chemistry, where they mediate electron transfer processes. acs.org For instance, complexes of ruthenium with bipyridine ligands are classic photosensitizers. The fluorine substituent on the this compound ligand would tune the electronic and photophysical properties of such metal complexes. Recent studies have also implicated halogen bonding between the fluorine of N-fluorinated reagents like Selectfluor and pyridine additives in facilitating single-electron transfer during radical fluorination reactions. ucmerced.edu
Polymerization Initiations and Ligand Modifications
The rigid, bidentate nature of the 4,4'-bipyridine scaffold makes it an exceptional building block for the construction of supramolecular assemblies and polymers.
This compound can act as a bridging ligand (or linker) to connect metal centers, forming coordination polymers or metal-organic frameworks (MOFs). core.ac.ukiucr.org The nitrogen atoms coordinate to metal ions, while the linear geometry of the bipyridine unit allows for the formation of extended one-, two-, or three-dimensional networks. The fluorine substituent can impart unique properties to the resulting materials, such as modifying the pore environment in a MOF or altering the electronic properties of the framework.
The compound can also be incorporated into organic polymers. For example, after quaternization to form a viologen-like structure, it can be used to synthesize polymers with redox-active or electrochromic properties. Wang and Tsarevsky demonstrated that a viologen unit can be placed in the middle of a polymer chain using copper-mediated atom-transfer radical polymerization (ATRP). nih.gov This highlights a pathway to create well-defined functional polymers based on the this compound core.
Coordination Chemistry of 3 Fluoro 4,4 Bipyridine
Ligand Design Principles and Coordination Modes
3-Fluoro-4,4'-bipyridine is a derivative of 4,4'-bipyridine (B149096), a well-established bridging ligand in coordination chemistry. The design of this ligand is predicated on the fundamental principles of bipyridine chemistry, modified by the introduction of a fluorine atom at the 3-position. This substitution introduces significant electronic and steric alterations that influence its coordination behavior.
The primary coordination mode of 4,4'-bipyridine and its derivatives is as an exo-bidentate bridging ligand, connecting two different metal centers through its two nitrogen atoms. This linear and rigid nature facilitates the construction of one-, two-, and three-dimensional coordination polymers. researchgate.netnih.gov this compound generally retains this bridging capability.
The introduction of the fluorine atom at the 3-position has several key effects:
Electronic Effects: Fluorine is a highly electronegative atom, which imparts an inductive electron-withdrawing effect on the pyridine (B92270) ring it is attached to. This reduces the electron density on the adjacent nitrogen atom, thereby decreasing its basicity and altering the strength of the metal-ligand bond. This electronic perturbation can be utilized to fine-tune the electronic properties of the resulting metal complexes, such as their redox potentials and spectroscopic characteristics.
Steric Effects: The fluorine atom introduces a degree of steric hindrance around the adjacent nitrogen donor atom. While not excessively bulky, this can influence the geometry of the coordination sphere and may favor the formation of specific structural isomers.
Weak Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) and halogen bonding, which can play a role in the crystal packing and supramolecular assembly of the resulting metal complexes.
In addition to its predominant bridging coordination mode, this compound can also function as a terminal monodentate ligand, particularly in situations where steric congestion or the stoichiometry of the reaction prevents bridging.
Synthesis of Metal Complexes
The synthesis of metal complexes incorporating this compound typically involves the reaction of a metal salt or a precursor complex with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality.
Transition Metal Complexes (e.g., Ru, Pt, Pd, Cu, Fe, Co)
A wide array of transition metal complexes with this compound can be synthesized, leveraging the rich coordination chemistry of these elements.
Ruthenium (Ru): Ruthenium complexes with bipyridine-type ligands are of significant interest for their photochemical and electrochemical properties. The synthesis of a ruthenium complex with this compound could involve the reaction of a ruthenium precursor, such as [Ru(CO)₃Cl₂]₂, with the ligand. researchgate.net The resulting complex's electronic properties would be modulated by the electron-withdrawing fluorine substituent.
Platinum (Pt) and Palladium (Pd): Platinum and palladium complexes are often explored for their catalytic activity and potential in materials science. The synthesis of Pt(II) and Pd(II) complexes with this compound can be achieved by reacting salts like K₂PtCl₄ or PdCl₂ with the ligand. These reactions can lead to the formation of discrete molecular squares or coordination polymers, depending on the reaction conditions.
Copper (Cu): Copper(I) and Copper(II) complexes with bipyridine ligands have been extensively studied for their structural diversity and applications in catalysis and materials. The reaction of a copper salt, such as Cu(NO₃)₂ or [Cu(CH₃CN)₄]BF₄, with this compound can yield a variety of structures, from simple mononuclear or binuclear complexes to extended coordination polymers.
Iron (Fe): Iron complexes with bipyridine ligands are known for their interesting magnetic and spin-crossover properties. The synthesis of an iron(II) or iron(III) complex with this compound could be accomplished by reacting an iron salt, such as FeCl₂ or FeCl₃, with the ligand in an appropriate solvent. The electronic nature of the fluoro-substituted ligand can influence the spin state of the iron center.
Cobalt (Co): Cobalt complexes with bipyridine ligands exhibit diverse coordination geometries and magnetic properties. The synthesis of cobalt(II) complexes with this compound can be carried out by reacting a cobalt(II) salt, like CoCl₂ or Co(NO₃)₂, with the ligand. These reactions can result in the formation of coordination polymers with interesting structural motifs.
Lanthanide and Actinide Coordination Compounds
The coordination chemistry of lanthanides and actinides with N-heterocyclic ligands like this compound is driven by the desire to create materials with unique luminescent and magnetic properties. mdpi.comresearchgate.netsemanticscholar.orgscience.gov
Lanthanides (Ln): Lanthanide ions, with their large ionic radii and variable coordination numbers, readily form complexes with this compound. The synthesis typically involves the reaction of a lanthanide salt (e.g., Ln(NO₃)₃·xH₂O or LnCl₃·xH₂O) with the ligand in a solvent mixture, often including water and an organic co-solvent. The presence of the fluoro-substituent can influence the luminescence properties of the resulting complexes by altering the energy transfer processes.
Actinides (An): The synthesis of actinide complexes with this compound is more challenging due to the radioactivity of these elements. However, studies with thorium (Th) and uranium (U) have demonstrated the feasibility of forming coordination compounds with bipyridine-type ligands. researchgate.net The synthesis would involve the reaction of an actinide precursor, such as UO₂(NO₃)₂·6H₂O or Th(NO₃)₄·5H₂O, with the ligand under controlled conditions. The electronic and steric effects of the fluorine atom can impact the structure and bonding in these f-block element complexes. chemrxiv.org
Main Group Element Adducts
The nitrogen atoms of this compound possess lone pairs of electrons, making them suitable Lewis bases for forming adducts with Lewis acidic main group elements.
Boron (B): Boron-based Lewis acids, such as boranes (e.g., B(C₆F₅)₃) and boron halides (e.g., BF₃), can form adducts with this compound. The synthesis of these adducts is typically achieved by mixing the Lewis acid and the ligand in an inert solvent. The electron-withdrawing fluorine atom on the pyridine ring can influence the strength of the B-N dative bond.
Other Main Group Elements: Other main group elements with Lewis acidic character, such as silicon (Si), tin (Sn), and antimony (Sb), can also form adducts with this compound. The synthesis of these adducts would involve the reaction of a suitable main group halide or organometallic compound with the ligand.
Structural Characterization of Metal Complexes
The structural elucidation of metal complexes containing this compound is crucial for understanding their properties and is typically achieved through a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. ¹H, ¹³C, and ¹⁹F NMR can provide information about the symmetry of the complex and the electronic environment of the ligand. The chemical shift of the fluorine atom can be particularly sensitive to its coordination environment.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide insights into the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed.
Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, which helps to confirm their stoichiometry.
Electronic Structure and Bonding Analysis in Complexes
Understanding the electronic structure and bonding in metal complexes of this compound is essential for rationalizing their physical and chemical properties.
UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex. For transition metal complexes, these spectra are often dominated by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. The energy of these transitions can be influenced by the electronic effects of the fluorine substituent on the bipyridine ligand.
Electrochemistry: Techniques such as cyclic voltammetry can be used to study the redox properties of the complexes. The electron-withdrawing nature of the fluorine atom is expected to make the reduction of the ligand more difficult and the oxidation of the metal center easier compared to complexes with unsubstituted 4,4'-bipyridine.
Computational Methods: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the electronic structure and bonding in these complexes. pku.edu.cnresearchgate.netacs.org These calculations can provide insights into the nature of the metal-ligand bond, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for interpreting spectroscopic and electrochemical data.
Stability and Reactivity Profiles of Coordination Compounds
The stability and reactivity of coordination compounds featuring this compound are fundamentally influenced by the electronic properties of the ligand. The introduction of a fluorine atom at the 3-position imparts distinct characteristics compared to the parent 4,4'-bipyridine, affecting thermal stability, kinetic lability, and redox behavior. While extensive experimental data specifically for this compound complexes is not widely available in the literature, a scientifically robust profile can be constructed by examining the established principles of coordination chemistry and drawing parallels from studies on related fluorinated and substituted bipyridine ligands.
Thermal Stability
The thermal stability of coordination polymers and complexes is a critical parameter for their application in materials science. This property is typically evaluated using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. For coordination compounds of this compound, stability is dependent on the strength of the metal-ligand coordinate bonds and the intermolecular forces within the crystal lattice.
| Complex (Hypothetical) | Metal Ion | Step 1: Mass Loss (%) | Temperature Range (°C) | Assignment | Step 2: Mass Loss (%) | Temperature Range (°C) | Assignment |
|---|---|---|---|---|---|---|---|
| [M(3-F-4,4'-bpy)(X)2(H2O)2] | Cu(II) | ~5-10% | 100-180 | Loss of coordinated water | >50% | >300 | Decomposition of ligand |
| {M(3-F-4,4'-bpy)(Y)2}n | Zn(II) | - | - | No solvent loss | >60% | >350 | Framework decomposition |
Kinetic Lability and Substitution Reactions
Kinetic lability refers to the rate at which ligands in a coordination complex are replaced by other ligands. Complexes are classified as either labile (fast substitution, half-life < 1 minute) or inert (slow substitution). libretexts.orglibretexts.org This property is primarily governed by the electronic configuration of the metal ion but is also influenced by the nature of the ligand. libretexts.orgunm.edu
| Metal Ion Configuration | Example Ion | General Lability | Expected Behavior with this compound |
|---|---|---|---|
| d3, low-spin d6 | Cr3+, Co3+ | Inert | Complexes are expected to be kinetically inert. |
| High-spin d5, d9 | Mn2+, Cu2+ | Labile | Complexes are expected to be kinetically labile. |
| d10 | Zn2+, Cd2+ | Labile | Complexes are expected to undergo rapid ligand exchange. |
Redox Reactivity
The redox behavior of this compound complexes, often studied by cyclic voltammetry (CV), involves both metal-centered and ligand-centered electron transfer processes. iieta.orgumb.edu The fluorine substituent is expected to have a significant impact on the ligand-centered reduction potentials.
Due to its electron-withdrawing nature, the fluorine atom makes the bipyridine ligand more difficult to reduce. This means that the reduction of the coordinated this compound ligand will occur at a more negative potential compared to the unsubstituted 4,4'-bipyridine ligand. princeton.edu Conversely, the oxidation of the metal center (e.g., M(II) to M(III)) may be slightly easier (occur at a less positive potential), as the less basic ligand offers less stabilization to the higher oxidation state. These trends are well-documented for ruthenium and cobalt complexes with substituted bipyridine ligands. rsc.orgnih.gov
The table below illustrates the general effect of substituents on the redox potentials of a representative [Ru(bpy)3]2+ system, providing a framework for predicting the behavior of this compound complexes.
| Ligand in [Ru(L)3]2+ Complex | Substituent Type | Ru(II)/Ru(III) Oxidation E1/2 (V vs. SCE) | First Ligand Reduction E1/2 (V vs. SCE) |
|---|---|---|---|
| 4,4'-Dimethoxy-2,2'-bipyridine | Electron-Donating | ~ +1.05 | ~ -1.50 |
| 2,2'-Bipyridine (B1663995) (Reference) | Unsubstituted | ~ +1.26 | ~ -1.33 |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Electron-Withdrawing | ~ +1.65 | ~ -0.95 |
| This compound (Predicted) | Electron-Withdrawing | > +1.26 | < -1.33 |
C-F Bond Reactivity
A significant aspect of the reactivity of fluorinated aromatic ligands is the potential for the activation of the carbon-fluorine (C-F) bond by a transition metal center. mdpi.comrsc.org The C-F bond is the strongest single bond in organic chemistry, yet it can be cleaved by electron-rich, low-valent metal complexes through mechanisms like oxidative addition. nih.govyork.ac.uk
In complexes of this compound, this reactivity would be most likely with metals such as Ni(0), Pd(0), or Rh(I). york.ac.uknih.gov The reaction involves the insertion of the metal center into the C-F bond, leading to the formation of a metal-fluoride and a metal-aryl bond. This process can compete with the activation of C-H bonds on the ligand. nih.gov Studies on fluoropyridines have shown that the outcome of this competition is highly dependent on the specific metal, its coordination environment, and the reaction conditions. york.ac.uknih.gov Therefore, while this compound is generally a stable spectator ligand, its C-F bond represents a site of potential reactivity under reducing conditions with appropriate metal precursors.
Theoretical and Computational Investigations of 3 Fluoro 4,4 Bipyridine and Its Derivatives
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic landscape of 3-Fluoro-4,4'-bipyridine. These calculations provide detailed information about molecular orbitals, charge distribution, and the influence of substituents on the molecule's properties.
DFT calculations, often employing functionals like B3LYP or PBE0, are used to optimize the molecular geometry and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For bipyridine derivatives, the HOMO is typically located on the bipyridine framework, while the LUMO's position can be influenced by substituents. In metal complexes, the HOMO can have significant contributions from the metal d-orbitals and the C^N ligand, while the LUMO may be centered on the N^N ligand. acs.org The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and reactivity.
Studies on related substituted bipyridines have shown that the position and nature of substituents significantly alter the electronic structure. For instance, calculations on hydroxo derivatives of 2,2'-bipyridine (B1663995) indicated that ortho-substituted configurations are the most stable, a finding attributed to intramolecular interactions. tandfonline.com For this compound, the electronegative fluorine atom is expected to inductively withdraw electron density, lowering the energy of the σ orbitals and influencing the charge distribution across the pyridine (B92270) ring. This can affect the molecule's properties as a ligand, including its σ-donating and π-accepting capabilities.
Ab initio methods, such as Coupled Cluster with perturbative triples (CCSD(T)), offer higher accuracy for thermochemical data and are considered a "gold standard" in quantum chemistry. arxiv.org While computationally more demanding, these methods can provide benchmark data for validating less expensive DFT functionals. For main group chemistry, methods like DLPNO-CCSD(T) and ph-AFQMC have been shown to achieve chemical accuracy (root-mean-square deviation < 1 kcal/mol). arxiv.org
The table below presents representative data that can be obtained from quantum chemical calculations for molecules analogous to this compound.
| Compound/Complex | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| [Ir(ppy)2(bpy*)]+ Analog | DFT/TD-DFT | -6.10 | -2.50 | 3.60 |
| Rh Complex of bipyridine derivative | B3LYP/6-311++g(d,p)/SDD | -5.89 | -2.01 | 3.88 |
| Ir(III) Complex (DTBP) | B3LYP/LANL2DZ | -5.82 | -2.31 | 3.51 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for its function, particularly in supramolecular chemistry and as a ligand in coordination complexes. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used for these investigations.
A key conformational feature of 4,4'-bipyridine (B149096) and its derivatives is the torsional or dihedral angle between the two pyridine rings. In the solid state, 4,4'-bipyridine is planar, but in solution and in certain crystal structures, the rings can be twisted relative to each other. nih.govresearchgate.net Quantum chemical calculations can determine the potential energy surface associated with this rotation, identifying the most stable conformations. researchgate.net For substituted bipyridines, such as those with bulky groups, steric hindrance can force a significant twist between the rings, which in turn affects the electronic conjugation and photophysical properties. researchgate.net The introduction of a fluorine atom at the 3-position is not expected to introduce significant steric bulk, but it can influence intermolecular packing and interactions, which indirectly affects the preferred conformation in the solid state.
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with surrounding solvent molecules. psu.edu MD simulations have been used to investigate the enantioseparation of fluorinated bipyridine derivatives, demonstrating how they interact with chiral stationary phases in chromatography. mdpi.com These simulations can reveal preferential solvation effects and the specific intermolecular forces, such as hydrogen bonds or chalcogen bonds, that govern molecular recognition. nih.govmdpi.com For this compound, MD simulations could model its hydration, its behavior in different organic solvents, and its binding dynamics within a host cavity or to a metal center.
| System | Method | Key Finding | Reference |
|---|---|---|---|
| 4'-Phenyl-2,2':6',2"-terpyridine derivatives | Single-crystal X-ray diffraction | Dihedral angle between phenyl and central pyridine ring varies from 10.9° to 40.5° depending on substituents. mdpi.com | mdpi.com |
| Bipyridine dicarboxylic acids | DFT (B3LYP/6-311++G(d,p)) | Calculated barrier potentials for rotation around the C-C' bond to find the lowest energy conformer. researchgate.net | researchgate.net |
| Fluorinated sulfur-containing 4,4'-bipyridine | Molecular Dynamics (MD) | Confirmed the possibility of chalcogen bond-driven enantioseparation in solution. mdpi.com | mdpi.com |
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting the spectroscopic and photophysical properties of molecules like this compound. These calculations help to understand electronic absorption and emission phenomena.
TD-DFT calculations can predict the UV-visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. tandfonline.com For bipyridine-based systems, these spectra often feature intense π→π* transitions. In metal complexes, additional transitions such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) can appear. researchgate.netlibretexts.org The fluorine substituent in this compound can subtly shift the position of these absorption bands by modifying the energies of the molecular orbitals involved.
Furthermore, computational studies can elucidate the nature of emissive excited states, which is crucial for understanding luminescence. For many bipyridine complexes, emission originates from a triplet state (³MLCT or ³LLCT). researchgate.net Calculations can predict emission energies, which correspond to the energy difference between the optimized excited state and the ground state. researchgate.net This allows for a direct comparison with experimental phosphorescence spectra.
Theoretical studies have also been instrumental in explaining phenomena like solvatofluorochromism, where the emission color changes with solvent polarity. acs.org Such effects are often tied to an intramolecular charge transfer (ICT) process, where the charge distribution in the excited state is significantly different from the ground state. acs.org By modeling the molecule in different solvent environments (e.g., using polarizable continuum models), calculations can predict how solvent polarity will affect absorption and emission energies. nih.gov
| System | Method | Predicted Property | Key Finding |
|---|---|---|---|
| 7-(Diethylamino)quinolone Chalcones | TD-DFT (wb97xd/6-311G(d,p)) | UV-Vis Absorption | Calculations corroborated experimental findings of intramolecular charge transfer (ICT) and solvatofluorochromism. acs.org |
| [Ir(ppy)2(bpy)]PF6 Complexes | DFT/TD-DFT | Absorption and Emission Spectra | Emission assigned to an admixture of 3LLCT and 3MLCT excited states; emission energies accurately predicted. researchgate.net |
| Pentacyanoferrate(II) complexes with 4,4'-bipyridine ligands | PCM(H2O)-B3P86/6-311+G | HOMO/LUMO | Calculations helped rationalize the intense solvatochromic behavior based on MLCT bands. nih.gov |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions, including the synthesis of this compound and its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.
For example, the synthesis of fluorinated pyridines can occur through various pathways, such as photoredox-mediated coupling reactions. acs.org DFT calculations can be employed to model the proposed mechanism, which might involve steps like the generation of a radical species, addition across a double bond, and subsequent oxidation and cyclization. acs.org By calculating the energies of reactants, intermediates, products, and crucially, the transition states connecting them, a complete energy profile for the reaction can be constructed. This allows researchers to identify the rate-determining step and understand how catalysts or reaction conditions influence the outcome.
Transition state analysis is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations are used to confirm the nature of stationary points: a minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
These computational studies are not limited to synthesis. They can also model the reactivity of the final product. For instance, calculations could explore the protonation of this compound, its coordination to a metal center, or its participation in nucleophilic substitution reactions, providing a theoretical basis for its observed chemical behavior.
Ligand Field Theory and Metal-Ligand Orbital Interactions
When this compound acts as a ligand in a coordination complex, its interaction with the central metal ion is described by Ligand Field Theory (LFT), which is a more comprehensive extension of Crystal Field Theory that incorporates principles from Molecular Orbital (MO) theory. numberanalytics.comwikipedia.org Computational methods are essential for quantifying these interactions.
LFT describes how the ligand orbitals interact with the metal's d-orbitals, leading to a new set of molecular orbitals for the complex. wikipedia.org The five degenerate d-orbitals of the free metal ion are split into different energy levels depending on the geometry of the complex (e.g., octahedral or tetrahedral). wikipedia.orglibretexts.org The magnitude of this splitting (Δ) is determined by the "field strength" of the ligands. wikipedia.org
The interaction can be broken down into two main components:
σ-donation: The nitrogen lone pairs of the bipyridine ligand donate electron density into the empty d-orbitals of the metal (specifically the eg set in an octahedral field), forming a σ-bond. libretexts.orgwikipedia.org This is the primary interaction for most simple ligands.
π-back-bonding: The metal can donate electron density from its filled d-orbitals (the t2g set in an octahedral field) into the empty π* anti-bonding orbitals of the bipyridine ligand. wikipedia.orglibretexts.org This interaction strengthens the metal-ligand bond and is particularly important for ligands with low-lying π* orbitals, such as bipyridines.
Solvation Effects and Intermolecular Interactions
The properties and behavior of this compound in a condensed phase are heavily influenced by its interactions with neighboring molecules, whether they are solvent molecules or other molecules in a crystal lattice. Computational methods can model these subtle but critical effects.
Solvation Effects: Solvents can drastically alter a molecule's conformation, electronic structure, and photophysical properties. nih.govacs.org Computational models for solvation can be explicit, where individual solvent molecules are included in the simulation (common in MD), or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). nih.gov Implicit models are efficient for calculating how a solvent's polarity affects properties like absorption and emission maxima, which is key to understanding solvatochromism. nih.govacs.org Studies on related compounds have shown that specific local solvation effects, such as hydrogen bonding between the molecule and protic solvents like water or methanol, can be investigated using these methods. nih.gov
Intermolecular Interactions: In the solid state, the crystal packing is determined by a network of intermolecular interactions. For 4,4'-bipyridine and its derivatives, these can include hydrogen bonds (e.g., C-H···N), π-π stacking interactions between the aromatic rings, and other van der Waals forces. iucr.orgiucr.org The fluorine atom in this compound can introduce additional specific interactions, such as C-H···F or F···π contacts. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. Furthermore, interaction energy calculations (e.g., using DFT with dispersion corrections) can compute the strength of these non-covalent bonds, helping to understand the forces that stabilize a particular crystal packing arrangement. acs.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Fluoro-4,4'-bipyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.
The analysis of one-dimensional NMR spectra provides critical information about the chemical environment of each unique nucleus in this compound. The fluorine substituent introduces significant asymmetry to the molecule, making all seven protons and ten carbons magnetically non-equivalent.
¹H NMR: The proton NMR spectrum is expected to show seven distinct signals in the aromatic region. The protons on the non-fluorinated pyridine (B92270) ring typically appear as two sets of doublets, similar to those in 4,4'-bipyridine (B149096). chemicalbook.com The three protons on the fluorinated ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom (H-2) is expected to show a doublet, while the proton at the H-5 position would likely appear as a doublet of doublets, and the H-6 proton as a doublet.
¹³C NMR: The ¹³C NMR spectrum will display ten unique resonances for the ten carbon atoms. The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring will also exhibit smaller two-, three-, and four-bond couplings (ⁿJCF), which are invaluable for definitive assignments. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom.
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift provides information about the electronic environment of the fluorine atom. sigmaaldrich.com This signal will be split into a multiplet due to coupling with adjacent protons (primarily H-2 and H-5).
Interactive Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
| ¹H NMR | |||
| H-2 | ~8.6-8.8 | d | ³JHH |
| H-5 | ~7.4-7.6 | dd | ³JHH, ⁴JHF |
| H-6 | ~8.4-8.6 | d | ³JHH, ⁵JHF |
| H-2', H-6' | ~8.7-8.9 | d | ³JHH |
| H-3', H-5' | ~7.5-7.7 | d | ³JHH |
| ¹³C NMR | |||
| C-2 | ~140-145 | d | ²JCF |
| C-3 | ~155-160 | d | ¹JCF (large) |
| C-4 | ~135-140 | d | ²JCF |
| C-5 | ~120-125 | d | ³JCF |
| C-6 | ~148-152 | d | ⁴JCF |
| C-1' | ~145-150 | s | |
| C-2', C-6' | ~150-155 | s | |
| C-3', C-5' | ~121-126 | s | |
| ¹⁹F NMR | |||
| F-3 | ~-110 to -140 | m | ³JHF, ⁴JHF |
Note: Predicted values are based on data for similar compounds like 3-fluoropyridine (B146971) and 4,4'-bipyridine and general substituent effects. Actual experimental values may vary.
Two-dimensional NMR experiments are essential to unambiguously assign the signals observed in the 1D spectra and confirm the molecule's connectivity. science.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons within each pyridine ring, confirming their relative positions. For instance, a cross-peak would appear between H-5 and H-6, but not between H-2 and H-6.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.org This technique is instrumental in assigning the carbon signals by linking them to their already-assigned proton counterparts. The C-3 and C-4 carbons, which bear no protons, would be absent from an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly crucial for identifying quaternary carbons and linking the two pyridine rings. For example, correlations from H-2', H-6' to C-4, and from H-5 to C-4', would definitively establish the C4-C4' linkage between the two rings.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₇FN₂. nih.gov The calculated exact mass is 174.0593 Da. nih.gov
Analysis of the fragmentation pattern in the mass spectrum, often obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), provides structural information. Expected fragmentation pathways for this compound would include:
Loss of a fluorine radical (F•).
Loss of hydrogen cyanide (HCN) from one or both pyridine rings.
Cleavage of the bond between the two pyridine rings, leading to fragments corresponding to fluoropyridyl and pyridyl ions.
Interactive Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₇FN₂ | nih.gov |
| Molecular Weight | 174.17 g/mol | nih.gov |
| Exact Mass | 174.05932639 Da | nih.gov |
| Primary Fragmentation Ion (Predicted) | [M-H]⁺, [M-F]⁺ | N/A |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound would be compared to that of 4,4'-bipyridine to identify key differences. nist.govchemicalbook.com
Key expected vibrational bands include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridine rings are expected in the 1400-1650 cm⁻¹ region. The fluorine substituent would likely shift the positions of these bands compared to the parent bipyridine.
C-F stretching: A strong absorption band characteristic of the C-F bond stretch is expected in the 1000-1300 cm⁻¹ region. This is a key diagnostic peak for the presence of the fluorine atom.
Ring puckering and C-H bending: Out-of-plane bending modes appear at lower wavenumbers (< 900 cm⁻¹).
Raman spectroscopy, which is sensitive to symmetric vibrations and changes in polarizability, would provide complementary information, particularly for the symmetric stretching of the biphenyl-like C-C bond connecting the two rings.
Ultraviolet-Visible and Luminescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within the molecule. The parent 4,4'-bipyridine exhibits a strong absorption band around 238 nm in acetonitrile (B52724), attributed to π→π* transitions within the aromatic system. photochemcad.com For this compound, similar π→π* transitions are expected. The fluorine substituent, being an auxochrome, may cause a slight shift (hypsochromic or bathochromic) in the absorption maximum and alter its intensity.
Luminescence (fluorescence and phosphorescence) spectroscopy provides insights into the molecule's excited-state properties. While many bipyridine compounds are not strongly luminescent on their own, they are famous as ligands in highly luminescent metal complexes (e.g., with Ru(II) or Ir(III)). asianpubs.orgchimia.ch In such complexes, the electronic properties of this compound would influence the energy of metal-to-ligand charge transfer (MLCT) bands, which are crucial for their photophysical behavior. acs.org The electron-withdrawing fluorine atom can lower the energy of the ligand's π* orbitals, potentially red-shifting the emission of a corresponding metal complex compared to one with an unsubstituted bipyridine ligand. researchgate.net
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). A key structural parameter of interest is the dihedral angle between the two pyridine rings, which is influenced by crystal packing forces. In many 4,4'-bipyridine-containing structures, the rings are twisted relative to each other. acs.orgnih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples, providing a "fingerprint" of the crystalline phase. It is useful for phase identification and for studying structural changes under different conditions. For materials like metal-organic frameworks (MOFs) that use this compound as a linker, PXRD is essential for confirming that the bulk material corresponds to the structure determined from a single crystal. researchgate.net While no public crystal structure for the free ligand is available, its derivatives have been used in the synthesis of coordination polymers, where its structural role as a bridging ligand is confirmed by diffraction methods. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of molecules or molecular fragments with unpaired electrons, known as radical species. For derivatives of 4,4'-bipyridine, this methodology is crucial for investigating the formation, stability, and electronic structure of their corresponding radical cations and anions, which are often key intermediates in electrochemical processes, photocatalysis, and the function of chromic materials.
Research Findings
While specific EPR studies focused exclusively on the radical species of this compound are not extensively detailed in the surveyed literature, a comprehensive understanding can be constructed from research on closely related 4,4'-bipyridine and fluorinated aromatic systems.
Formation and Detection of Bipyridine Radicals: The 4,4'-bipyridine framework is well-known for its ability to undergo reversible one-electron reductions to form stable and vividly colored radical cations. nih.gov This property is famously exploited in viologens (N,N'-disubstituted 4,4'-bipyridinium ions). EPR spectroscopy serves as a primary tool to confirm the generation of these radical species. For instance, the intensity of the EPR signal corresponding to viologen radical cations has been shown to be highly dependent on factors like basicity or the presence of a chemical reducing agent. nih.gov
In the context of coordination chemistry, the bipyridine ligand is often described as "redox-active" or "non-innocent," meaning it can exist in multiple oxidation states within a metal complex. acs.org Reduction of a complex containing a neutral bipyridine ligand can lead to the formation of a ligand-based radical anion. EPR spectroscopy is the definitive method to demonstrate that the unpaired electron density is localized on the bipyridine ligand rather than the metal center. acs.orgacs.org Studies on zinc and yttrium complexes containing 2,2'-bipyridine (B1663995) radical anions have used EPR to confirm their paramagnetic nature and probe the spin distribution within the molecule. acs.orgacs.org In some cases, the use of deuterated bipyridine ligands helps in the assignment of complex hyperfine structures in the EPR spectrum. acs.org
Influence of Fluorine Substitution: The presence of a fluorine atom on the pyridine ring, as in this compound, is expected to significantly influence the EPR spectrum of its radical species. The fluorine nucleus (¹⁹F) has a nuclear spin (I = 1/2) and will interact with the unpaired electron, leading to additional hyperfine coupling. Studies on the radical cations of various fluorinated benzenes have shown that the EPR spectra consist of a hyperfine structure with axially symmetric anisotropy, which is primarily due to the fluorine nuclei. rsc.org The analysis and simulation of these spectra, often supported by Density Functional Theory (DFT) calculations, allow for the determination of the hyperfine coupling constants, providing deep insight into the electronic structure and the distribution of the unpaired electron's wavefunction (the singly occupied molecular orbital, or SOMO). acs.orgrsc.org The magnitude of the ¹⁹F hyperfine coupling is sensitive to the position of the fluorine substituent. rsc.org
EPR in Mechanistic Studies: EPR spectroscopy is also a powerful tool for detecting transient radical intermediates in reaction mechanisms. For example, research on the reaction of 2,6-dichloro-4,4'-bipyridine (B14000712) with bis(pinacolato)diboron (B136004) successfully detected an intermediary 4,4'-bipyridine-stabilized boryl radical, providing crucial evidence for a radical-based reaction pathway. kyoto-u.ac.jp
The table below summarizes findings from EPR studies on related bipyridine radical species, illustrating the type of data obtained from such experiments.
Interactive Data Table: EPR Spectroscopic Data for Bipyridine-Related Radical Species
| Compound/Complex Studied | Radical Species | Generation Method | Key EPR Findings | Reference |
| LZn(bpy) (L = β-diketiminate, bpy = 2,2'-bipyridine) | bpy radical anion | Chemical reduction with KC₈ | Paramagnetic nature confirmed; spin density localized on the bpy ligand. | acs.org |
| [{(Me₃Si)₂NC(NⁱPr)₂}₂Y(bpy)] | bpy radical anion | Chemical reduction with KC₈ | Confirmed radical nature; g-value of 2.0032 suggests spin is primarily on the ligand. | acs.org |
| Fluorinated Benzenes | Radical Cations | γ-ray irradiation in solid matrix | Axially symmetric hyperfine structure due to ¹⁹F nuclei; geometry deformation upon cationization. | rsc.org |
| (4,4'-bipy){Ti(N[tBu]Ar)₃}₂ | [4,4'-bipy] radical anion | Chemical oxidation of neutral species | Formation of a mixed-valent radical cation where the unpaired electron resides on the bipyridine bridge. | mit.edu |
| 2,6-dichloro-4,4'-bipyridine + B₂(pin)₂ | Bipyridine-stabilized boryl radical | Reaction mixing | Detection of the intermediary radical species. | kyoto-u.ac.jp |
Applications in Advanced Materials Science and Catalysis
Utilization as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the ligand environment around a metal center is critical to its reactivity, selectivity, and stability. Bipyridine ligands are foundational in this regard, and the introduction of a fluoro-substituent, as in 3-Fluoro-4,4'-bipyridine, provides a mechanism for fine-tuning catalytic performance through electronic modulation.
Bipyridine derivatives are widely used as ligands in transition metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings, which are fundamental for forming carbon-carbon bonds. msu.edu The electronic nature of the ligand influences key steps in the catalytic cycle, including oxidative addition and reductive elimination. The 3-fluoro substituent on the 4,4'-bipyridine (B149096) framework acts as an electron-withdrawing group via the inductive effect. This modification can enhance the stability of low-valent metal intermediates and influence the reaction kinetics. While specific literature detailing this compound as a ligand in these reactions is not widespread, the principles of ligand electronic tuning are well-established. For example, in dual photoredox/nickel-catalyzed C-N cross-couplings, stabilizing bipyridine ligands are crucial, and issues of catalyst deactivation are often linked to the ligand environment. mpg.de The use of aryl triflates, which can be prepared from phenols, are often used as alternatives to aryl halides in cross-coupling reactions. msu.edu The Chan-Lam coupling reaction, which operates under mild conditions, is another efficient method for creating C-N and C-O bonds using copper catalysts. alfa-chemistry.com
The development of chiral bipyridine ligands has been pivotal for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. chemrxiv.orgchemrxiv.orgchinesechemsoc.org Chirality is typically introduced by installing substituents at the 3,3' or adjacent positions to create atropisomerism or by incorporating a chiral backbone. chemrxiv.org The synthesis of a chiral derivative of this compound would present a unique scaffold, combining a defined stereogenic element with the electronic influence of the fluorine atom.
While a variety of chiral bipyridine ligands have been successfully applied in asymmetric reactions, including nickel-catalyzed conjugate additions and photoredox-mediated alkylations, specific examples employing chiral derivatives of this compound are not prominently featured in current literature. chemrxiv.orgrsc.org The development of such ligands remains an area of interest, as they offer the potential for new reactivity and selectivity in catalysis. researchgate.net
Molecular complexes for redox catalysis, such as the light-driven reduction of carbon dioxide (CO2) and the oxidation of water, often rely on bipyridine ligands to mediate electron transfer and stabilize reactive metal centers. d-nb.infomdpi.com Ruthenium and Rhenium bipyridine complexes are benchmark systems in photocatalytic CO2 reduction. osti.govacs.orgacs.org The electronic properties of the bipyridine ligand directly impact the redox potentials of the complex, influencing its ability to be reduced and to activate substrates like CO2. osti.gov
The introduction of a fluorine atom at the 3-position makes the bipyridine ligand more electron-withdrawing. This generally makes the complex harder to oxidize and easier to reduce. In the context of CO2 reduction, this can affect the catalytic cycle; for instance, fluorination has been shown to enhance the activity of COF-based photosensitizers paired with cobalt bipyridine catalysts. chinesechemsoc.org In the field of water oxidation, ruthenium-based molecular catalysts are among the most studied, with the iconic "blue dimer" complex featuring bipyridine ligands. mdpi.comtdx.cat The stability and activity of these catalysts can be tuned by ligand modification, and complexes with oxidation-resistant ligands are actively sought. rsc.org The incorporation of a this compound ligand could therefore modulate the catalytic potentials and stability of such complexes for a range of redox transformations. nih.gov
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid, linear geometry of 4,4'-bipyridine makes it a classic building block, or "linker," for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These crystalline materials are built from metal ions or clusters connected by organic linkers, resulting in structures with high porosity and tunable properties. eeer.org
MOFs are typically synthesized under solvothermal or hydrothermal conditions, where metal salts and organic linkers self-assemble into extended networks. eeer.org The choice of linker is a key design element that dictates the topology, pore size, and chemical functionality of the resulting framework. Using 4,4'-bipyridine and its derivatives as N-donor linkers allows for the creation of diverse architectures, from simple 1D chains to complex 3D frameworks. mdpi.com
The incorporation of this compound as a linker introduces specific functionalities into the MOF structure. The fluorine atom can alter the electronic environment of the framework and participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the packing and stability of the network. The strategic use of fluorinated linkers is a recognized method for engineering MOF properties for specific applications, such as gas separation. rsc.orgresearchgate.net
A key application of MOFs is in the storage and separation of gases, which depends on their porosity and the chemical nature of their internal surfaces. nih.govfrontiersin.org The introduction of fluorine atoms into the pores of a MOF can significantly enhance its affinity for certain gas molecules, particularly CO2. rsc.orgresearchgate.net The fluorine atom on the this compound linker would line the pores of the resulting MOF, creating strong electrostatic interactions with the quadrupole moment of CO2 molecules, leading to increased adsorption selectivity. rsc.org
Studies on various fluorinated MOFs have consistently shown an enhancement in CO2 uptake and selectivity over non-fluorinated analogues. rsc.org For example, fluorination can increase the isosteric heat of adsorption (Qst), a measure of the interaction strength between the gas and the adsorbent surface. rsc.org While specific adsorption data for a MOF constructed purely from this compound is not available, data from analogous systems demonstrate the significant impact of fluorination.
Below is a table comparing the CO2 adsorption properties of a representative bipyridine-based MOF with a fluorinated analogue to illustrate the effect.
| Framework | Linker Type | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K, 1 bar) | CO₂/N₂ IAST Selectivity | Reference |
|---|---|---|---|---|---|
| [Mn₃(btdc)₃(bpy)₂]·4DMF | Non-fluorinated (2,2'-bipyridyl) | 707 | 54.9 | 31.0 (at 273 K) | mdpi.com |
| F-MOF (general trend) | Fluorinated Linker | Varies | Enhanced | Enhanced | chinesechemsoc.orgrsc.orgresearchgate.net |
| [Zn₂(L)] (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylate) | Non-fluorinated (bipyridine derivative) | 312.7 | Not specified, but stores 3.14 wt% methane | Not specified | acs.org |
This data highlights the general principle that fluorination is a powerful strategy for enhancing the performance of MOFs in gas separation applications, a role for which this compound is well-suited as a functional building block.
Application in Optoelectronic and Photonic Materials
The unique electronic properties of this compound make it a compelling building block for materials used in optoelectronics and photonics. rsc.orguni-muenchen.de Fluorination of bipyridine ligands can significantly enhance the performance of devices by tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO). ossila.com This allows for the precise engineering of materials with desired light-emitting and charge-transporting properties, essential for next-generation displays, lighting, and energy conversion technologies. diva-portal.orgsigmaaldrich.com
The development of efficient luminescent materials is at the heart of OLED technology. sigmaaldrich.comymdchem.com this compound serves as a critical ligand in the synthesis of transition metal complexes, particularly with iridium(III) and platinum(II), which are known for their use as phosphorescent emitters. acs.orgacs.orgresearchgate.net These materials are capable of harvesting both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. d-nb.info
The introduction of a fluorine atom into the bipyridine framework has several beneficial effects. It can modify the metal-to-ligand charge transfer (MLCT) state energy, which in turn tunes the emission color. researchgate.net For instance, fluorinated ligands are used to create blue to yellow-emitting iridium(III) complexes for light-emitting electrochemical cells (LECs), a technology related to OLEDs. acs.org In one study, an iridium complex featuring a di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile] ligand achieved a remarkable external quantum efficiency (EQE) of 22.15% in a blue-green LEC. acs.org The electron-withdrawing fluorine atom can also enhance the photoluminescence quantum yield (PLQY) and improve the stability of the final device. acs.orgalfa-chemistry.com
Purely organic molecules featuring room-temperature phosphorescence (RTP) are also emerging as highly efficient emitters for non-doped OLEDs. nih.gov The principles of using electron-withdrawing groups like fluorine to enhance spin-orbit coupling and promote phosphorescence are relevant in this area, potentially leading to OLEDs with outstanding EQEs, such as the 24.91% recently reported for a non-doped device based on an organic RTP molecule. nih.gov
Table 1: Impact of Fluorination on Iridium(III) Complex Performance in Light-Emitting Electrochemical Cells (LECs)
| Complex | Ancillary Ligand | Max. EQE (%) | Emission Peak (nm) | PLQY (%) | Source |
|---|---|---|---|---|---|
| DTBP | di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate | 22.15 | 532 | 70 | acs.org |
| DOMP | Contains methoxy (B1213986) groups (electron-donating) on bipyridine | Lower than DTBP | - | - | acs.org |
This table illustrates the superior performance of a fluorinated complex (DTBP) compared to non-fluorinated analogues, highlighting the role of fluorine in achieving high efficiency.
In the realm of solar energy, this compound and its derivatives are valuable components in dye-sensitized solar cells (DSSCs). ossila.com These cells utilize dye molecules adsorbed onto a semiconductor surface, typically TiO₂, to harvest sunlight. researchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye.
Furthermore, bipyridine units serve as effective anchoring groups in purely organic dyes. In a strategy known as co-sensitization, multiple dyes with complementary absorption spectra are used to achieve broader light harvesting across the solar spectrum. rsc.org Organic dyes featuring bipyridine anchors have been successfully used as co-sensitizers with porphyrin dyes, significantly improving the device's power conversion efficiency (PCE). For example, co-sensitizing a porphyrin dye (PCE of 6.23%) with a bipyridine-containing organic dye boosted the PCE to 8.20%. rsc.org The bipyridine anchor ensures strong attachment to the TiO₂ surface while its electronic properties, tunable by substituents like fluorine, influence charge transfer dynamics.
Table 2: Performance of Co-sensitized Dye-Sensitized Solar Cells
| Sensitizer System | PCE (%) | Voc (mV) | Jsc (mA cm-2) | Source |
|---|---|---|---|---|
| Porphyrin Dye JA3 | 6.23 | 801 | 12.23 | rsc.org |
This table demonstrates the significant enhancement in DSSC performance achieved by co-sensitization using a bipyridine-containing dye.
Sensing Applications (e.g., Metal Ion Sensors, pH Sensors)
The 4,4'-bipyridine scaffold is an excellent building block for chemosensors due to its ability to coordinate with metal ions. nih.govscispace.com The introduction of a fluorine atom at the 3-position can refine the sensing properties by altering the ligand's electronic character and binding affinity. mdpi.com
Bipyridine-containing molecules are often designed as "push-pull" fluorophores, where the bipyridine unit acts as an electron acceptor. scispace.com Upon coordination with a metal ion such as Zn(II), the electron-accepting strength of the bipyridine moiety increases, leading to a detectable change in the fluorescence signal, either in intensity or color. scispace.com This mechanism forms the basis for highly sensitive fluorescent indicators for metal ions. caltech.edu The fluorine substituent in this compound can further modulate the sensor's response and selectivity towards specific metal cations. mdpi.com
Derivatives of 4,4'-bipyridine, such as viologens, also exhibit chromic behavior in response to changes in their environment, including pH. nih.gov These compounds can act as visual sensors for bases, with their color change linked to the formation of charge-transfer complexes. nih.gov This sensitivity to bases makes them candidates for the development of pH sensors.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. nih.gov 4,4'-Bipyridine is a cornerstone ligand in this field, acting as a rigid linear linker to connect metal centers into extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.comroyalsocietypublishing.orgresearchgate.netacs.org
The presence of a fluorine atom on the bipyridine ring, as in this compound, introduces an additional level of control over the self-assembly process. The fluorine atom can participate in specific intermolecular interactions, such as C–H···F hydrogen bonds or halogen bonds, which can direct the formation of desired supramolecular architectures. sioc-journal.cnworktribe.com Researchers have utilized halogen bonding between iodo-substituted donors and bipyridine acceptors to construct infinite 1D chains and other network structures. sioc-journal.cnoup.com
This precise control allows for the rational design of materials with tailored properties. For example, fluorinated linkers have been used to synthesize bismuth-based coordination polymers with high aqueous stability. acs.org The coordination-driven self-assembly of fluorinated bipyridine ligands with metal ions can also lead to the formation of discrete, finite ensembles such as tetranuclear platinum(II) squares, which exhibit interesting photophysical properties like fluorosolvatochromism (solvent-dependent emission). mdpi.com The ability to form these well-defined structures makes this compound a versatile tool for creating functional nanomaterials and advanced molecular architectures. beilstein-journals.org
Future Research Directions and Emerging Opportunities for 3 Fluoro 4,4 Bipyridine
Development of Sustainable and Green Synthetic Routes
The increasing emphasis on environmentally benign chemical processes necessitates the development of sustainable and green synthetic methodologies for producing 3-fluoro-4,4'-bipyridine and its derivatives.
Current synthetic strategies often rely on traditional cross-coupling reactions like Suzuki and Negishi couplings. mdpi.commdpi.com While effective, these methods can involve the use of hazardous reagents, toxic metal catalysts, and harsh reaction conditions. orgsyn.org Future research should prioritize the development of greener alternatives.
Key areas of focus include:
Catalyst Development: Investigating earth-abundant and less toxic metal catalysts (e.g., iron, copper) to replace precious metals like palladium. mdpi.comnih.gov The use of imidazolium (B1220033) salts as ligands for palladium catalysts has already shown promise in increasing turnover numbers in Suzuki coupling reactions for bipyridine synthesis. mdpi.com
C-H Activation/Functionalization: Exploring direct C-H bond activation and functionalization as a more atom-economical approach. tcichemicals.com This strategy avoids the pre-functionalization of starting materials, reducing waste and synthetic steps. tcichemicals.com For instance, diruthenium tetrahydrido complexes have been shown to catalyze the dimerization of 4-substituted pyridines through C-H bond cleavage. mdpi.com
Electrochemical Methods: Utilizing electrochemical synthesis as a green alternative that avoids toxic and costly reagents. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines has been demonstrated as an efficient method for synthesizing bipyridine derivatives. mdpi.com
Sonochemistry: Employing ultrasonic irradiation to promote reactions under milder conditions and in environmentally friendly solvents like water and ethanol. researchgate.net This method has been successfully used to prepare one-dimensional coordination polymers of 4,4'-bipyridine (B149096) and zinc salts in a fraction of the time required by conventional methods. researchgate.net
Photoredox Catalysis: Leveraging visible-light-mediated photoredox catalysis for the synthesis of fluorinated pyridines. acs.org This approach offers mild reaction conditions and has been used to couple α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to form 3-fluoropyridines. acs.org
A comparative table of traditional versus emerging green synthetic routes is presented below:
| Synthetic Strategy | Traditional Approach | Emerging Green Alternative | Key Advantages of Green Route |
| Coupling Reactions | Palladium-catalyzed Suzuki, Stille, Negishi couplings. mdpi.comorgsyn.org | Iron or copper-catalyzed couplings; C-H activation. mdpi.comnih.govtcichemicals.com | Reduced catalyst toxicity and cost, higher atom economy. |
| Reaction Conditions | Often require high temperatures and organic solvents. orgsyn.org | Photoredox catalysis, sonochemistry, electrochemical methods. mdpi.comresearchgate.netacs.org | Milder conditions, use of benign solvents, reduced energy consumption. |
| Starting Materials | Often require pre-functionalized pyridines (e.g., halopyridines). orgsyn.org | Direct use of unfunctionalized pyridines via C-H activation. tcichemicals.com | Fewer synthetic steps, less waste generation. |
Exploration of Novel Functionalization and Derivatization Pathways
Expanding the chemical space of this compound through novel functionalization and derivatization is crucial for tailoring its properties for specific applications. The fluorine substituent can influence the reactivity and regioselectivity of further modifications.
Future research should explore:
Late-Stage Functionalization: Developing methods for introducing additional functional groups onto the this compound scaffold. C-H bond activation is a powerful tool for late-stage functionalization, allowing for the diversification of complex molecules. chimia.ch
Ortho-Selective Reactions: The fluorine atom's strong inductive electron-withdrawing effect can activate the C-H bonds ortho to it, potentially enabling selective functionalization at these positions. cam.ac.uk
Derivatization via Iminophosphorane Formation: The formation of iminophosphoranes on electron-deficient pyridines provides a versatile handle for further derivatization, such as alkylation to form secondary amines or reaction with carbon disulfide to install isothiocyanates. mountainscholar.org
Palladium-Catalyzed Reactions of Nonaflates: Bipyridyl nonaflates, derived from 4-hydroxypyridine (B47283) precursors, are excellent substrates for palladium-catalyzed reactions like Suzuki and Sonogashira couplings, enabling the introduction of a wide variety of substituents. beilstein-journals.org
Advanced Materials for Energy Storage and Conversion
Fluorinated bipyridine derivatives are promising candidates for use in advanced energy materials due to their unique electronic properties.
Dye-Sensitized Solar Cells (DSSCs): The incorporation of trifluoromethyl groups into bipyridine ligands has been shown to improve the photoconversion efficiency of DSSCs by stabilizing the highest occupied molecular orbital (HOMO). ossila.com Future work could explore how the single fluorine atom in this compound influences the performance of Ru(II) sensitizers in DSSCs. researchgate.netnih.gov
Light-Emitting Electrochemical Cells (LECs): Cationic Ir(III) complexes with fluorinated bipyridyl ligands have demonstrated high efficiency in LECs. acs.org The fluorine substituent can enhance the polarity of the ligand, which may improve charge transport. acs.org Research into this compound-based Ir(III) complexes could lead to the development of new, highly efficient blue-green emitting LECs.
Metal-Organic Frameworks (MOFs) for Energy Storage: MOFs constructed from fluorinated bipyridine linkers are an emerging area of research. nih.govrsc.org The fluorine atoms can modify the pore environment and influence gas sorption properties. While research has focused on linkers like 2,2'-bipyridine-4,4'-dicarboxylic acid, the integration of this compound into MOF structures could lead to materials with novel properties for energy storage applications. nih.gov
Integration into Nanoscale Assemblies and Devices
The self-assembly properties of bipyridine derivatives make them ideal building blocks for constructing nanoscale assemblies and devices. 4,4'-bipyridine is a common component in molecular machines, switches, and frameworks. nih.gov
Metal-Organic Frameworks (MOFs): this compound can act as a versatile ligand for the construction of MOFs. ossila.com The fluorine atom can introduce specific functionalities and influence the framework's topology and properties. rsc.orgmdpi.com For example, it can participate in forming fluoro-bridged extended chains in lanthanide-containing MOFs, which can exhibit interesting magnetic properties. nih.gov
Supramolecular Architectures: The ability of bipyridines to coordinate with metal ions can be exploited to create complex supramolecular structures. mdpi.com The fluorine substituent in this compound can fine-tune the electronic and steric properties of these assemblies, potentially leading to new materials with tailored functions.
Computational Design of Next-Generation Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for accelerating the discovery and development of new this compound derivatives with optimized properties.
Predicting Electronic Properties: Density Functional Theory (DFT) can be used to predict how different substituents on the this compound core will affect its electronic properties, such as the HOMO-LUMO energy gap. tandfonline.com This information is crucial for designing molecules for applications in electronics and photonics.
Modeling Reaction Pathways: Computational studies can help elucidate reaction mechanisms and predict the feasibility of new synthetic routes. organic-chemistry.org For example, calculations can determine the activation energies for different C-N bond formation pathways, guiding the development of more efficient reactions. organic-chemistry.org
Simulating Material Properties: Molecular modeling can be used to predict the structure and properties of materials incorporating this compound, such as MOFs and coordination polymers. This can help in the rational design of materials with desired characteristics for specific applications.
By combining computational design with advanced synthetic and characterization techniques, researchers can unlock the full potential of this compound and its derivatives, paving the way for their use in a wide range of innovative technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
